molecular formula C11H17N3O2 B7504625 2-Methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one

2-Methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one

Cat. No.: B7504625
M. Wt: 223.27 g/mol
InChI Key: MWGBHTKDVATDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one is a chemical compound that has gained attention in scientific research due to its potential use in the field of medicine. It is a heterocyclic organic compound that belongs to the pyridazine family. The compound has a molecular weight of 268.33 g/mol and a chemical formula of C14H18N2O2.

Mechanism of Action

The exact mechanism of action of 2-Methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been found to modulate the activity of various neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses various biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. In addition, the compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one in lab experiments is its ability to modulate various signaling pathways in the body. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using the compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-Methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one. One of the directions is the development of new drugs based on the compound for the treatment of various diseases such as Alzheimer's disease and cancer. Another direction is the study of the compound's mechanism of action in more detail to better understand its pharmacological effects. Additionally, the compound could be studied for its potential use in the field of agriculture as a pesticide or herbicide.

Synthesis Methods

The synthesis of 2-Methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one involves the reaction of 2-methyl-4,5-dihydropyridazin-3-one with piperidine-1-carbonyl chloride. This reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-Methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one has been extensively studied for its potential use in the field of medicine. It has been found to possess various pharmacological properties such as anti-inflammatory, analgesic, and anti-tumor activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease.

Properties

IUPAC Name

2-methyl-6-(piperidine-1-carbonyl)-4,5-dihydropyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-13-10(15)6-5-9(12-13)11(16)14-7-3-2-4-8-14/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGBHTKDVATDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.